4-(3-Azidopropoxy)-3-methoxybenzoic acid
Overview
Description
4-(3-Azidopropoxy)-3-methoxybenzoic acid is a chemical compound with the molecular formula C11H13N3O4. This compound is notable for its azido group, which is a versatile functional group in organic synthesis, particularly in click chemistry. The presence of both azido and methoxy groups in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropoxy)-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with 3-azidopropanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azidopropoxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to facilitate the formation of triazoles.
Lithium Aluminum Hydride: A strong reducing agent for converting azides to amines.
Potassium Permanganate: An oxidizing agent for converting methoxy groups to carboxylic acids.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through the reduction of the azido group.
Carboxylic Acids: Formed through the oxidation of the methoxy group.
Scientific Research Applications
4-(3-Azidopropoxy)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Azidopropoxy)-3-methoxybenzoic acid involves its ability to participate in click chemistry reactions. The azido group reacts with alkyne-containing molecules in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropionic Acid: Similar in structure but lacks the methoxy group.
4-Methoxybenzoic Acid: Similar in structure but lacks the azido group.
Uniqueness
4-(3-Azidopropoxy)-3-methoxybenzoic acid is unique due to the presence of both azido and methoxy groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and bioconjugation.
Properties
IUPAC Name |
4-(3-azidopropoxy)-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-10-7-8(11(15)16)3-4-9(10)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXBERAIBRCEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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